molecular formula C14H13Cl2FN2O2 B14231037 3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol CAS No. 827299-53-6

3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol

Cat. No.: B14231037
CAS No.: 827299-53-6
M. Wt: 331.2 g/mol
InChI Key: BJJNMAOENNYKHG-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol is a complex organic compound with the molecular formula C₁₄H₁₃Cl₂FN₂O₂. It is characterized by the presence of dichloro, diamino, fluoro, and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichlorophenol with 2-fluoro-4-hydroxybenzaldehyde under specific conditions to form an intermediate compound. This intermediate is then subjected to further reactions involving diamination and reduction to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]phenol: Similar structure but with a chlorine atom instead of a fluorine atom.

    3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol: Contains additional chlorine atoms in the phenyl ring.

Uniqueness

The presence of the fluoro group in 3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol imparts unique chemical and biological properties, making it distinct from its analogs. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

CAS No.

827299-53-6

Molecular Formula

C14H13Cl2FN2O2

Molecular Weight

331.2 g/mol

IUPAC Name

3,5-dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C14H13Cl2FN2O2/c15-9-3-7(21)4-10(16)12(9)14(19)13(18)8-2-1-6(20)5-11(8)17/h1-5,13-14,20-21H,18-19H2

InChI Key

BJJNMAOENNYKHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)C(C(C2=C(C=C(C=C2Cl)O)Cl)N)N

Origin of Product

United States

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